Cas no 10159-79-2 (Octahydro-2H-quinolizin-1-yl-methanol)

Octahydro-2H-quinolizin-1-yl-methanol structure
10159-79-2 structure
상품 이름:Octahydro-2H-quinolizin-1-yl-methanol
CAS 번호:10159-79-2
MF:C10H19NO
메가와트:169.26396
MDL:MFCD00017327
CID:235751
PubChem ID:297272

Octahydro-2H-quinolizin-1-yl-methanol 화학적 및 물리적 성질

이름 및 식별자

    • 2H-Quinolizine-1-methanol,octahydro-
    • 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanol
    • LUPININE
    • (+-)-Epilupinin
    • (1R,9aR)-1-(Octahydroquinolizin-1-yl)methanol
    • < 14C> -Lupinin
    • 1-Epilupinine
    • 1-Hydroxymethylchinalisidin
    • 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)-
    • 2H-Quinolizine-1-methanol, octahydro-, (1S-cis)-
    • AC1L6RDW
    • DL-1-Epilupinin
    • Maybridge1_002482
    • octahydroquinolizin-1-yl-methanol
    • SureCN914675
    • UPCMLD-DP047
    • (OCTAHYDRO-QUINOLIZIN-1-YL)-METHANOL
    • OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHANOL
    • (octahydro-1H-quinolizin-1-yl)methanol
    • 1-(Hydroxymethyl)octahydro-2H-quinolizine
    • Lupinine, (Octahydro-2H-quinolizin-1-yl)methanol
    • CCG-47843
    • 10248-30-3
    • (hydroxymethyl)octahydro quinolizine
    • SR-01000637434-4
    • F0451-0451
    • SCHEMBL914675
    • NSC-168348
    • NCGC00095325-03
    • BB 0260512
    • HMS548I18
    • octahydro-1H-quinolizin-1-ylmethanol
    • FT-0636646
    • 1212428-68-6
    • SB45319
    • 2H-Quinolizine-1-methanol, octahydro-
    • SR-01000637434
    • NCGC00095325-01
    • DTXSID80871679
    • MFCD00017327
    • AKOS015840860
    • SR-01000637434-1
    • 10159-79-2
    • FT-0604398
    • CERAPP_61140
    • EN300-114803
    • NCGC00095325-04
    • (Octahydro-2H-quinolizin-1-yl)methanol
    • SDCCGMLS-0065897.P001
    • NSC168348
    • PS-3068
    • CDS1_000194
    • Octahydro-2H-quinolizin-1-ylmethanol #
    • DTXSID10304925
    • SR-01000637434-3
    • 2-(NAPHTHALEN-1-YLAMINO)-BENZOICACID
    • UPCMLD-DP047:001
    • DivK1c_001234
    • HDVAWXXJVMJBAR-UHFFFAOYSA-N
    • Octahydro-2H-quinolizin-1-yl-methanol
    • MDL: MFCD00017327
    • 인치: InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2
    • InChIKey: HDVAWXXJVMJBAR-UHFFFAOYSA-N
    • 미소: C1CCN2CCCC(CO)C2C1

계산된 속성

  • 정밀분자량: 169.14677
  • 동위원소 질량: 169.147
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 149
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 2
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 23.5Ų
  • 소수점 매개변수 계산 참조값(XlogP): 1.2

실험적 성질

  • 밀도: 1.04
  • 융해점: 68-70°C
  • 비등점: 269-270°C
  • 플래시 포인트: 99.1 °C
  • 굴절률: 1.525
  • PSA: 23.47
  • LogP: 1.18110

Octahydro-2H-quinolizin-1-yl-methanol 보안 정보

  • 위험물 운송번호:UN 1544
  • 위험 범주 코드: 23/24/25
  • 보안 지침: 23-36/37/39
  • 위험물 표지: Xi
  • 위험 용어:R23/24/25
  • 위험 등급:IRRITANT
  • 보안 용어:S23-36/37/39

Octahydro-2H-quinolizin-1-yl-methanol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
O237028-50mg
Octahydro-2H-quinolizin-1-yl-methanol
10159-79-2
50mg
$ 70.00 2022-06-03
Enamine
EN300-114803-0.25g
(octahydro-1H-quinolizin-1-yl)methanol
10159-79-2 95.0%
0.25g
$42.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016809-500mg
(Octahydro-quinolizin-1-yl)-methanol
10159-79-2
500mg
3251.0CNY 2021-07-13
TRC
O237028-100mg
Octahydro-2H-quinolizin-1-yl-methanol
10159-79-2
100mg
$ 115.00 2022-06-03
Enamine
EN300-114803-1.0g
(octahydro-1H-quinolizin-1-yl)methanol
10159-79-2 95.0%
1.0g
$98.0 2025-03-21
Enamine
EN300-114803-0.05g
(octahydro-1H-quinolizin-1-yl)methanol
10159-79-2 95.0%
0.05g
$23.0 2025-03-21
A2B Chem LLC
AA06190-100mg
(Octahydro-1H-quinolizin-1-yl)methanol
10159-79-2 95%
100mg
$159.00 2024-04-20
abcr
AB144902-250 mg
Octahydro-2H-quinolizin-1-ylmethanol, 95%; .
10159-79-2 95%
250mg
€86.10 2023-05-09
Chemenu
CM382567-1g
(octahydro-1H-quinolizin-1-yl)methanol
10159-79-2 CM382567
1g
$292 2022-09-04
Key Organics Ltd
PS-3068-10MG
1-(Hydroxymethyl)octahydro-2H-quinolizine
10159-79-2 >90%
10mg
£63.00 2025-02-09

Octahydro-2H-quinolizin-1-yl-methanol 관련 문헌

  • 1. Complementary enantioselective approaches to the quinolizidine alkaloids lupinine and epilupinine by enolate Claisen rearrangements or direct allylation of piperidin-2-ylacetic acid derivatives
    Christopher Morley,David W. Knight,Andrew C. Share J. Chem. Soc. Perkin Trans. 1 1994 2903
  • 2. Stereochemistry of quinolizidine alkaloid biosynthesis: incorporation of the enantiomeric [2-2H]cadaverines into lupinine
    David J. Robins,Gary N. Sheldrake J. Chem. Soc. Chem. Commun. 1994 1331
  • 3. Application of 13C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteine
    Jatinder Rana,David J. Robins J. Chem. Soc. Perkin Trans. 1 1986 1133
  • 4. Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloids
    Alison M. Fraser,David J. Robins J. Chem. Soc. Perkin Trans. 1 1987 105
  • 5. A 13C n.m.r. study of the biosynthesis of lupinine and sparteine
    W. Marek Golebiewski,Ian D. Spenser J. Chem. Soc. Chem. Commun. 1983 1509

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:10159-79-2)Octahydro-2H-quinolizin-1-yl-methanol
A1096947
순결:99%/99%
재다:1g/5g
가격 ($):238.0/716.0